
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine moiety, and a fluorinated phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thiazole ring.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced through a substitution reaction, often using a fluorinated aniline derivative.
Attachment of the Pyridine Moiety: The pyridine group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and catalysts such as palladium or copper are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide derivatives: These compounds share structural similarities and are studied for their potential as HPK1 inhibitors for treating cancer.
2-fluoro-6-methoxyaniline: This compound is a precursor in the synthesis of the target molecule and has its own set of applications.
Uniqueness
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluoro group and a methoxy group on the phenyl ring can significantly influence the compound's reactivity and biological interactions. The pyridin-2-ylmethyl moiety may also contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of halogen substituents, such as fluorine, often enhances antibacterial potency due to increased lipophilicity and improved membrane penetration.
Anticancer Potential
Thiazole derivatives have also been explored for their anticancer properties. A notable study demonstrated that compounds with thiazole rings could inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and substituents on the phenyl group can drastically alter biological activity. For example:
- Fluoro substitution : Enhances antibacterial activity.
- Methoxy group : Contributes to increased lipophilicity and may enhance interaction with biological targets.
Study 1: Antimicrobial Efficacy
A recent investigation into a series of thiazole derivatives, including our compound of interest, revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant efficacy compared to standard antibiotics .
Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
Compound A | 5 | 10 |
Compound B | 3 | 8 |
Target Compound | 4 | 6 |
Study 2: Anticancer Activity
In vitro studies demonstrated that the target compound inhibited HDAC activity with an IC50 value of approximately 50 µM. This suggests potential as an anticancer agent through epigenetic modulation .
Q & A
Q. What are the most efficient synthetic routes for preparing 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide?
Basic
The synthesis of thiazole-carboxamide derivatives typically involves multi-step protocols. A common approach includes:
- Sulfur-directed ortho-lithiation of a thiazole precursor, followed by nucleophilic coupling with an isocyanate to form the carboxamide core .
- Protection/deprotection strategies (e.g., using NaH and 4-methoxybenzyl chloride) to isolate reactive intermediates .
- Sequential coupling with pyrimidine or pyridine derivatives under basic conditions (e.g., NaH-mediated reactions) to install substituents .
Optimization focuses on minimizing side reactions and improving yields through controlled reaction temperatures and stoichiometric ratios.
Q. How can researchers confirm the structural integrity and purity of this compound?
Basic
Key analytical methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and confirm the absence of regioisomeric byproducts.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV/Vis detection to assess purity, particularly for detecting residual intermediates or degradation products .
For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities .
Q. What advanced strategies address low yields in the final coupling step of the synthesis?
Advanced
Low yields in coupling reactions (e.g., pyridylmethylamine attachment) often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Microwave-assisted synthesis to enhance reaction kinetics and selectivity .
- Pre-activation of intermediates using reagents like EDCI/HOBt to improve coupling efficiency .
- Solvent optimization (e.g., DMF or THF) to stabilize transition states .
Q. How can the biological target(s) of this compound be identified?
Advanced
Mechanistic studies require:
- In vitro binding assays (e.g., SPR or ITC) to quantify interactions with suspected targets like kinases or GPCRs .
- Cellular pathway analysis (e.g., phosphoproteomics) to map downstream effects .
- Molecular docking simulations using software like AutoDock to predict binding poses against crystallographic protein models .
Q. How do structural modifications influence the compound’s activity?
Advanced
Key SAR insights:
- Fluorine substitution on the phenyl ring enhances metabolic stability and bioavailability .
- Pyridylmethylamine linker length affects target engagement; shorter chains may reduce off-target interactions .
- Thiazole ring methylation modulates electron density, influencing binding affinity .
Q. How should contradictory data on the compound’s biological activity be resolved?
Advanced
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Dose-response validation across multiple cell lines or enzymatic assays .
- Orthogonal assays (e.g., CRISPR knockdown) to confirm target specificity .
- Meta-analysis of structural analogs to identify trends in activity .
Q. What computational tools predict the compound’s interaction with biological targets?
Advanced
- Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability over time .
- Free-energy perturbation (FEP) calculations quantify binding affinity changes due to substituent modifications .
- QSAR models correlate electronic descriptors (e.g., logP, polar surface area) with activity .
Q. What protocols ensure the compound’s stability during storage?
Basic
Properties
Molecular Formula |
C18H16FN3O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-16(17(23)21-10-12-6-3-4-9-20-12)25-18(22-11)15-13(19)7-5-8-14(15)24-2/h3-9H,10H2,1-2H3,(H,21,23) |
InChI Key |
NGTSGFJQAKQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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